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Compound of Interest

Compound Name:
4-Fluoro-2-

(trifluoromethyl)phenylacetic acid

Cat. No.: B065173 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the cross-reactivity of 4-Fluoro-2-
(trifluoromethyl)phenylacetic acid is not readily available in published literature. This guide

provides a comparative analysis of a series of bioactive compounds synthesized from

structurally related fluorinated and trifluoromethyl-substituted phenylacetic acids. The data

presented here is intended to offer insights into the structure-activity relationships (SAR) of this

class of molecules and to serve as a reference for future research and development.

The inclusion of fluorine and trifluoromethyl groups in phenylacetic acid derivatives is a

common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and

other pharmacokinetic properties.[1] These moieties are key components in the design of

various therapeutic agents, including kinase inhibitors.[1]

This guide focuses on a series of aryl acetamide triazolopyridazines developed as inhibitors of

Cryptosporidium parvum, a protozoan parasite. The synthesis of these compounds utilized

various substituted phenylacetic acids, including those with fluoro and trifluoromethyl groups,

making this dataset a valuable resource for understanding how substitutions on the

phenylacetic acid ring influence biological activity.[2]
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The following table summarizes the in vitro activity of selected aryl acetamide triazolopyridazine

derivatives against Cryptosporidium parvum. The data highlights how different substitution

patterns on the phenylacetic acid-derived portion of the molecule impact inhibitory potency.

Table 1: In Vitro Anti-Cryptosporidium Activity of Aryl Acetamide Triazolopyridazine

Derivatives[2]

Compound ID
Phenylacetic Acid-Derived
Substitution

EC50 (µM)

11 Unsubstituted >25

12 4-Chloro 0.66

15 4-Bromo 1.1

18 4-Fluoro 0.86

52 3-Fluoro-4-cyano 0.05

55 4-Trifluoromethyl 1.8

77 3,5-Difluoro 2.5

80 3,4,5-Trifluoro 0.5

EC50 values represent the half-maximal effective concentration required to inhibit parasite

growth.

Experimental Protocols
The following are representative protocols for the key assays used to evaluate the biological

activity of the compounds listed above.

1. In Vitro Anti-Cryptosporidium Assay

Cell Line: Human ileocecal adenocarcinoma (HCT-8) cells.

Methodology: HCT-8 cells are seeded in 96-well plates and grown to confluence. The cells

are then infected with Cryptosporidium parvum oocysts. The test compounds, including the
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aryl acetamide triazolopyridazine derivatives, are added at various concentrations. The

plates are incubated for a set period to allow for parasite development.

Data Analysis: After incubation, the parasite growth is quantified using an imaging-based

assay that measures the expression of a parasite-specific fluorescent reporter or by

immunofluorescence staining of parasite antigens. The half-maximal effective concentration

(EC50) is determined by fitting the dose-response data to a four-parameter logistic equation.

[2]

2. Synthesis of Aryl Acetamide Derivatives (General Procedure)

Starting Materials: A substituted phenylacetic acid (e.g., 4-fluoro-2-
(trifluoromethyl)phenylacetic acid) and a piperazine-linked triazolopyridazine

intermediate.

Coupling Reaction: The phenylacetic acid is activated, typically by conversion to an acyl

chloride or using a peptide coupling reagent (e.g., HATU). The activated acid is then reacted

with the piperazine intermediate in the presence of a base (e.g., triethylamine) in a suitable

solvent (e.g., dichloromethane or DMF).

Purification: The crude product is purified using column chromatography on silica gel to yield

the final aryl acetamide derivative.[2]

Visualizations
The following diagrams illustrate the general synthetic workflow for the comparative

compounds and a conceptual representation of structure-activity relationships.
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Conceptual Structure-Activity Relationships

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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